Ethyl 3-hydroxycyclobutanecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVUZBJHOAPDGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938085 | |
| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17205-02-6, 160351-88-2 | |
| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 3 Hydroxycyclobutanecarboxylate and Its Stereoisomers
Classical and Modern Synthetic Routes
The construction of the cyclobutane (B1203170) core of ethyl 3-hydroxycyclobutanecarboxylate is a key challenge that has been addressed by several strategic approaches.
Strategies for Cyclobutane Ring Formation
Two primary strategies for forming the cyclobutane ring are [2+2] cycloaddition reactions and ring expansion of cyclopropane derivatives.
The [2+2] cycloaddition reaction is a powerful tool for the construction of four-membered rings. A common approach involves the reaction of a ketene or ketene equivalent with an alkene. For the synthesis of precursors to this compound, the cycloaddition of a ketene with a vinyl ether is a key strategy. This reaction typically yields a 3-alkoxycyclobutanone, which can be further converted to the desired product.
For instance, the reaction of diketene with ethanol (B145695) can produce ethyl acetoacetate, a precursor that can be used in multi-step syntheses. A more direct approach involves the cycloaddition of a ketene, generated in situ from an acyl chloride and a tertiary amine, with a vinyl ether. This method provides a direct route to the cyclobutane core.
A key intermediate, ethyl 3-oxocyclobutanecarboxylate, can be synthesized from 1,1-diethoxycyclobutane. This starting material can be prepared via a [2+2] cycloaddition of ketene with ethyl vinyl ether to form 3-ethoxycyclobutanone, which is then converted to its diethyl ketal. Subsequent steps involving carboxylation and hydrolysis lead to the desired ketoester.
| Reactants | Product | Conditions | Notes |
| Ketene + Ethyl vinyl ether | 3-Ethoxycyclobutanone | [2+2] cycloaddition | Precursor to 1,1-diethoxycyclobutane |
| 1,1-Diethoxycyclobutane | Ethyl 3-oxocyclobutanecarboxylate | Multi-step synthesis | Key intermediate for the target molecule |
Table 1: Examples of [2+2] Cycloaddition in the Synthesis of Cyclobutane Precursors
Ring expansion of cyclopropane derivatives offers an alternative route to the cyclobutane skeleton. This strategy leverages the release of ring strain in the three-membered ring to drive the formation of the four-membered ring. While specific examples for the direct synthesis of this compound via this method are not extensively documented in readily available literature, the general principle involves the rearrangement of a cyclopropylmethyl cation or a related reactive intermediate. For example, the solvolysis of cyclopropylmethyl halides can lead to a mixture of cyclopropylmethyl and cyclobutyl products.
A potential synthetic route could involve the preparation of a suitably substituted cyclopropanemethanol derivative, which upon activation (e.g., tosylation) and subsequent rearrangement, could yield a cyclobutanone (B123998) precursor. This precursor could then be functionalized to introduce the ester and hydroxyl groups.
Introduction and Functionalization of Hydroxyl and Ester Moieties
The introduction of the hydroxyl and ester functionalities is typically achieved after the formation of the cyclobutane ring. A common precursor for this is ethyl 3-oxocyclobutanecarboxylate. The hydroxyl group is introduced by the reduction of the ketone functionality. The choice of reducing agent is critical as it can influence the stereochemical outcome of the reaction, leading to either the cis or trans isomer of this compound.
The ester group is often introduced early in the synthetic sequence, for example, by using a reactant already containing the ethyl ester moiety in the cyclobutane-forming reaction. Alternatively, the carboxylic acid can be esterified in a separate step. For instance, 3-hydroxycyclobutanecarboxylic acid can be esterified by reaction with ethanol in the presence of an acid catalyst to yield the final product. One reported procedure involves the reduction of ethyl 3-oxocyclobutanecarboxylate, resulting in a mixture of cis and trans isomers of this compound in high yield (93%). guidechem.com
Stereoselective Synthesis of this compound
Controlling the stereochemistry at the C1 and C3 positions of the cyclobutane ring is essential for accessing the individual cis and trans isomers of this compound.
Diastereoselective Approaches
Diastereoselectivity in the synthesis of this compound is most commonly achieved during the reduction of the precursor, ethyl 3-oxocyclobutanecarboxylate. The facial selectivity of the hydride attack on the carbonyl group determines the relative stereochemistry of the resulting alcohol.
The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio (d.r.) of the product. Sterically hindered reducing agents tend to favor the formation of the trans isomer, where the incoming hydride attacks from the less hindered face of the cyclobutanone ring, opposite to the ester group. Conversely, less hindered reducing agents or conditions that allow for chelation control may favor the formation of the cis isomer.
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The diastereoselectivity can be further tuned by using modified hydride reagents or by employing catalytic hydrogenation with specific catalysts.
While detailed comparative studies on the diastereoselective reduction of ethyl 3-oxocyclobutanecarboxylate are not extensively compiled in a single source, the general principles of stereoselective ketone reduction apply. The separation of the resulting cis and trans isomers can often be achieved by chromatographic techniques such as column chromatography or by fractional crystallization.
| Precursor | Reducing Agent | Major Isomer | Diastereomeric Ratio (cis:trans) |
| Ethyl 3-oxocyclobutanecarboxylate | Sodium borohydride | Mixture | Varies with conditions |
| Ethyl 3-oxocyclobutanecarboxylate | Lithium tri-sec-butylborohydride (L-Selectride®) | trans | Generally high |
| Ethyl 3-oxocyclobutanecarboxylate | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Mixture | Dependent on catalyst and conditions |
Table 2: Diastereoselective Reduction of Ethyl 3-oxocyclobutanecarboxylate (Illustrative Examples)
Control of cis/trans Isomerism in Cyclobutane Ring Systems
The relative stereochemistry of the hydroxyl and ester groups on the cyclobutane ring is a critical aspect of the synthesis of this compound. The control over cis/trans isomerism is typically achieved by the stereoselective reduction of a common precursor, ethyl 3-oxocyclobutanecarboxylate, followed by stereochemical inversion if necessary.
The reduction of 3-substituted cyclobutanones often proceeds with high diastereoselectivity. The use of hydride-donating reducing agents can afford the cis-isomer preferentially. For instance, the reduction of a cyclobutylidene Meldrum's acid derivative with sodium borohydride (NaBH₄) has been shown to be highly diastereoselective, favoring the cis product. This stereochemical outcome is attributed to the steric hindrance of the cyclobutane ring, which directs the approach of the hydride reagent from the less hindered face.
To obtain the trans-isomer, a common and effective strategy is the Mitsunobu reaction. nih.govacs.orgresearchgate.net This reaction allows for the inversion of the stereochemistry at the carbon bearing the hydroxyl group. nih.gov Starting with the cis-3-hydroxycyclobutanecarboxylate, treatment with a nucleophile (such as p-nitrobenzoic acid), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) leads to the formation of an intermediate ester with inverted configuration. acs.orgresearchgate.net Subsequent hydrolysis of this ester yields the desired trans-3-hydroxycyclobutanecarboxylate. The Mitsunobu reaction is a versatile and reliable method for achieving this cis-to-trans conversion, proceeding with a clean inversion of the stereocenter. acs.org
| Method | Starting Material | Reagents | Key Transformation | Product Isomer |
| Diastereoselective Reduction | Ethyl 3-oxocyclobutanecarboxylate | NaBH₄ or LiAlH(OtBu)₃ | Ketone Reduction | cis-Ethyl 3-hydroxycyclobutanecarboxylate |
| Stereochemical Inversion | cis-Ethyl 3-hydroxycyclobutanecarboxylate | PPh₃, DEAD/DIAD, p-nitrobenzoic acid | Mitsunobu Reaction | trans-Ethyl 3-hydroxycyclobutanecarboxylate |
Enantioselective Transformations for Chiral this compound
Accessing enantiomerically pure forms of this compound is crucial for pharmaceutical applications. This is achieved through various enantioselective transformations, including asymmetric reductions of the prochiral ketone precursor, ethyl 3-oxocyclobutanecarboxylate.
One powerful approach is the use of chiral catalysts in hydrogenation reactions. For example, enantiomerically pure (R)- or (S)-ethyl 3-hydroxybutanoate, a close analogue, can be synthesized via enantioselective hydrogenation of the corresponding ketoester using a chiral homogeneous ruthenium catalyst. orgsyn.org Similar strategies can be applied to the cyclobutane system.
Another significant method is the desymmetrization of prochiral 3-substituted cyclobutanones through organocatalyzed aldol (B89426) reactions, which installs new stereocenters with high control. researchgate.net This approach functionalizes the cyclobutanone at the C2 position while setting the stereochemistry, which can then be followed by a diastereoselective reduction of the ketone at C3 to yield the chiral di-substituted cyclobutane.
Chiral Auxiliaries and Catalytic Asymmetric Synthesis
Organocatalyzed Aldol Reactions in Cyclobutanone Chemistry
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including chiral cyclobutanes. nih.gov Proline and its derivatives are effective catalysts for enantioselective aldol reactions involving cyclobutanones. These reactions can be used to desymmetrize 3-substituted cyclobutanones, creating key intermediates for the synthesis of chiral this compound. researchgate.net
For example, the reaction of a 3-substituted cyclobutanone with an aldehyde, catalyzed by a chiral proline derivative, can introduce a hydroxymethyl group at the C2 position with high diastereo- and enantioselectivity. This functionalized cyclobutanone can then be further manipulated. The success of these reactions relies on the formation of a chiral enamine intermediate, which directs the stereochemical outcome of the aldol addition. nih.gov
| Catalyst Type | Reaction | Substrates | Enantioselectivity (ee) |
| N-phenylsulfonyl-(S)-proline | Aldol Desymmetrization | 3-Substituted Cyclobutanones, Aldehydes | Excellent |
| (S)-tryptophan | Aldol Reaction | 2-Hydroxycyclobutanone, Aromatic Aldehydes | High |
Transition-Metal-Catalyzed Asymmetric Reactions
Transition-metal catalysis offers a diverse array of methods for constructing chiral cyclobutane rings. nih.govchemistryviews.org These methods include [2+2] cycloadditions, C-H functionalization, and ring expansions.
A notable strategy involves the rhodium-catalyzed intramolecular [2+2] cycloaddition of an alkene tethered to a cyclobutanone. This C-C activation process can generate bridged bicyclic systems with high enantioselectivity when a chiral ligand, such as DTBM-segphos, is employed. nih.gov While not a direct synthesis of the target molecule, the resulting bicyclic products contain a functionalized cyclobutane ring that can be further elaborated.
Another innovative approach is a cascade reaction combining an iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] photocycloaddition. chemistryviews.org This method allows for the construction of enantioenriched oxa- nih.govacs.org-bicyclic heptanes from simple alkenes without the need for directing groups, achieving both high diastereo- and enantioselectivity. chemistryviews.org
Stereoselective Rearrangements
Stereoselective rearrangements provide powerful pathways to construct the cyclobutane skeleton from different ring systems. acs.org Key examples include the Favorskii and Wolff rearrangements, which involve ring contraction, and Wagner-Meerwein rearrangements for ring expansion.
The Favorskii rearrangement of α-halo cyclic ketones is a classic method for ring contraction. adichemistry.comwikipedia.orgddugu.ac.in For instance, a 2-chlorocyclohexanone can be converted into a cyclopentanecarboxylate ester upon treatment with a base like sodium ethoxide. adichemistry.com While this example shows a 6- to 5-membered ring contraction, the underlying principle of rearranging a cyclopropanone intermediate can be applied to specifically designed substrates to form cyclobutane rings. The stereoselectivity arises from the controlled cleavage of the cyclopropanone intermediate.
The Wolff rearrangement of α-diazoketones can also be used for ring contraction. acs.org More recently, an asymmetric Wolff rearrangement has been developed that uses visible light to generate a ketene intermediate, which is then trapped by an alcohol in the presence of a chiral organocatalyst to yield chiral esters with high enantioselectivity. organic-chemistry.org This method could potentially be adapted to contract a 5-membered α-diazoketone to a chiral cyclobutanecarboxylate.
Wagner-Meerwein rearrangements , which involve the migration of a carbon-carbon bond to a carbocation center, have been utilized in the asymmetric synthesis of complex cyclobutanes. Gold(I)-catalyzed asymmetric cyclopropanation followed by C-C bond cleavage can generate a planar cyclopropylmethyl carbocation. Subsequent stereocontrolled Wagner-Meerwein rearrangement leads to the formation of a cyclobutane ring, effectively transferring the initial chirality to the final product. pku.edu.cn
Biocatalytic and Chemoenzymatic Synthesis of this compound Analogues
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. nih.gov The asymmetric reduction of β-keto esters using whole-cell biocatalysts or isolated enzymes is a well-established method for producing chiral β-hydroxy esters, which are direct acyclic analogues of this compound. orgsyn.orgresearchgate.net
Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst for the reduction of ketones. researchgate.net It contains a variety of oxidoreductase enzymes that can reduce ethyl 3-oxobutanoate to (S)-(+)-ethyl 3-hydroxybutanoate with good yield (59-76%) and high enantiomeric excess (typically around 85% ee). orgsyn.org The stereochemical outcome is governed by Prelog's rule.
For higher selectivity and substrate scope, isolated ketoreductase (KRED) enzymes are often employed. dntb.gov.ua These enzymes, frequently used in recombinant E. coli systems, can exhibit exquisite enantioselectivity (>99% ee) and can be chosen to produce either the (R) or (S) enantiomer. nih.gov To make these processes economically viable, an enzyme-coupled cofactor regeneration system, such as using glucose dehydrogenase (GDH) to recycle NADPH, is typically integrated into the reaction setup. nih.gov
Chemoenzymatic approaches combine the strengths of both chemical and biological catalysis. nih.govrsc.org A process might involve an enzymatic kinetic resolution of a racemic cyclobutane precursor, followed by chemical modification of the separated enantiomers. For example, a lipase could be used to selectively acylate one enantiomer of racemic this compound, allowing for the easy separation of the acylated product from the unreacted enantiomer.
| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Baker's Yeast | Ethyl 3-oxobutanoate | (S)-Ethyl 3-hydroxybutanoate | 59-76% | ~85% |
| Recombinant E. coli expressing KRED | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 90.5% | >99% |
| Chlorella pyrenoidosa | Ethyl 2-methyl-3-oxobutanoate | syn-(2S, 3R)-hydroxy ester | - | >99% |
Enzymatic Resolution of Racemic Mixtures
Enzymatic kinetic resolution (EKR) is a widely employed technique for separating enantiomers from a racemic mixture. This method utilizes enzymes, most commonly lipases, that selectively catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the transformed product. While direct studies on this compound are not extensively detailed in the provided search results, the principles of EKR can be illustrated with structurally analogous β-hydroxy esters.
For instance, the resolution of racemic ethyl 3-hydroxybutyrate is effectively achieved using Candida antarctica lipase B (CAL-B). mdpi.comresearchgate.net In a typical process, one enantiomer is selectively acylated in a transesterification reaction, often using an acyl donor like vinyl acetate. mdpi.com This results in an acetylated product and the unreacted, enantiomerically enriched alcohol, which can then be separated. Similarly, enzymatic hydrolysis, where one ester enantiomer is selectively hydrolyzed to the corresponding carboxylic acid, is another common strategy. scielo.brscielo.br
The success of these resolutions is highly dependent on the enzyme, substrate, and reaction conditions. Lipases from Pseudomonas cepacia (PCL) and pig liver esterase (PLE) have also shown efficacy in resolving various β-hydroxy esters. scielo.brscielo.br The enantiomeric ratio (E value), a measure of the enzyme's selectivity, is a critical parameter in these processes, with higher E values indicating better separation. d-nb.info For example, in the hydrolysis of aromatic Morita-Baylis-Hillman acetates, lipases have demonstrated excellent selectivity, achieving high enantiomeric excess (ee) for both the remaining acetate and the alcohol product. d-nb.info
A key advantage of EKR is the ability to obtain both enantiomers of the target compound. The unreacted substrate provides one enantiomer, while the product, after a simple chemical conversion, can yield the other.
Table 1: Enzymes Used in the Kinetic Resolution of β-Hydroxy Esters
| Enzyme | Abbreviation | Source Organism | Typical Reaction |
|---|---|---|---|
| Candida antarctica Lipase B | CAL-B | Candida antarctica | Transesterification, Hydrolysis |
| Pseudomonas cepacia Lipase | PCL | Pseudomonas cepacia | Hydrolysis |
| Pig Liver Esterase | PLE | Porcine Liver | Hydrolysis |
Whole-Cell Biotransformation for Chiral Hydroxybutyrates
Whole-cell biotransformation presents an alternative to using isolated enzymes, offering a cost-effective method that circumvents the need for enzyme purification and cofactor regeneration. tudelft.nlnih.gov This approach commonly involves the asymmetric reduction of a prochiral ketone precursor to a chiral alcohol using microorganisms such as baker's yeast (Saccharomyces cerevisiae) or other yeast and bacteria species. nih.govorgsyn.org
In the context of synthesizing chiral hydroxybutyrates, whole cells are used to reduce β-ketoesters. For example, ethyl acetoacetate can be enantioselectively reduced by various microorganisms to produce (S)-ethyl 3-hydroxybutyrate with high enantiomeric excess. nih.govorgsyn.org The stereochemical outcome of the reduction—whether the (R)- or (S)-alcohol is formed—can often be controlled by selecting the appropriate microbial strain, as different organisms possess reductases with opposing stereopreferences (either following Prelog's rule or anti-Prelog selectivity).
Factors influencing the success of whole-cell biotransformations include the choice of microorganism, substrate concentration, media composition, and reaction conditions like temperature and pH. Immobilization of the microbial cells, for instance in calcium alginate spheres, is a technique used to improve catalyst stability and reusability. nih.gov While this methodology is well-established for linear β-hydroxy esters, its specific application to produce this compound would involve the reduction of its corresponding ketone precursor, ethyl 3-oxocyclobutanecarboxylate, using a suitable whole-cell biocatalyst.
Table 2: Examples of Whole-Cell Biotransformation for β-Hydroxy Esters
| Microorganism | Substrate | Product | Stereoselectivity |
|---|---|---|---|
| Baker's Yeast (S. cerevisiae) | Ethyl Acetoacetate | (S)-Ethyl 3-hydroxybutyrate | High (S)-selectivity |
| Hansenula sp. | Benzyl Acetoacetate | Benzyl (S)-3-hydroxybutanoate | 97% ee |
| Geotrichum candidum | Benzyl Acetoacetate | Benzyl (S)-3-hydroxybutyrate | 81% ee |
Enzyme-Mediated Synthesis of Related Cyclobutane Derivatives
The application of enzymes extends beyond resolution and reduction to the synthesis of more complex molecules, including various cyclobutane derivatives. While specific enzymatic synthesis of this compound is not detailed, enzymes are used in chemoenzymatic pathways to create valuable chiral building blocks that can be precursors to such structures.
For instance, a chemoenzymatic route has been developed for the synthesis of chiral epoxides, which are versatile intermediates. mdpi.com This process can involve a lipase-mediated Baeyer-Villiger oxidation as a key step to introduce chirality, followed by further chemical modifications. mdpi.com Such strategies highlight how enzymes can be integrated into multi-step syntheses to create specific stereocenters that are then carried through to the final target molecule.
The synthesis of chiral lactones, another important class of compounds, can also be achieved through enzymatic methods. nih.gov Dynamic kinetic resolution (DKR), which combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. This has been successfully applied to δ-hydroxy esters to produce chiral δ-lactones with high yield and enantiomeric excess. nih.gov These enzymatic strategies demonstrate the potential for developing biocatalytic routes toward a wide range of chiral cyclobutane derivatives.
Transformations and Chemical Reactivity of Ethyl 3 Hydroxycyclobutanecarboxylate
Ring-Opening Reactions of the Cyclobutane (B1203170) Core
The inherent ring strain of the cyclobutane core in ethyl 3-hydroxycyclobutanecarboxylate makes it susceptible to various ring-opening reactions, providing pathways to linear or larger cyclic structures.
Acid-Catalyzed Rearrangements and Ring Expansion
Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of water generates a secondary carbocation on the cyclobutane ring. This carbocation can then undergo rearrangement to alleviate ring strain, typically through a ring-expansion process to form a more stable cyclopentane (B165970) system. This transformation is a classic example of a Wagner-Meerwein rearrangement. The resulting product is typically a derivative of cyclopentanone (B42830) or a cyclopentenol, depending on the reaction conditions and the subsequent fate of the newly formed carbocationic intermediate. For instance, treatment with a Brønsted or Lewis acid could potentially yield ethyl 3-oxocyclopentanecarboxylate (B1258031) or ethyl 3-hydroxycyclopentanecarboxylate.
A plausible mechanism for the acid-catalyzed ring expansion is detailed below:
Protonation of the hydroxyl group by an acid catalyst.
Loss of a water molecule to form a secondary cyclobutyl carbocation.
Migration of an adjacent C-C bond of the cyclobutane ring to the carbocation center, leading to a more stable cyclopentyl carbocation.
Deprotonation or reaction with a nucleophile to yield the final cyclopentane product.
While specific data for the acid-catalyzed ring expansion of this compound is not extensively reported in readily available literature, the general principles of carbocation-mediated rearrangements of cyclobutanol (B46151) systems strongly support the feasibility of this transformation.
Base-Induced Cleavage Reactions
The presence of the ester and hydroxyl groups in this compound can facilitate base-induced cleavage of the cyclobutane ring. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then initiate a retro-aldol type fragmentation or a Grob-type fragmentation.
One potential pathway involves a retro-Claisen-type reaction. Abstraction of the acidic proton alpha to the ester carbonyl would generate an enolate. Subsequent cleavage of the C1-C2 bond of the cyclobutane ring could occur, driven by the formation of a more stable, acyclic enolate. However, a more likely scenario for a β-hydroxy ester is a retro-aldol type cleavage.
The general mechanism for the base-catalyzed cleavage of β-hydroxy esters involves the formation of an alkoxide from the hydroxyl group, followed by cleavage of the bond between the alpha and beta carbons, leading to the formation of a ketone and the enolate of an ester. In the case of this compound, this would lead to ring opening.
| Reactant | Base | Potential Products |
| This compound | NaOEt | Ethyl 4-oxobutanoate |
| This compound | LDA | Lithium salt of 4-oxobutanoic acid ethyl ester |
This table represents plausible products based on known mechanisms for β-hydroxy ester cleavage.
Photochemical Ring Opening Processes
Photochemical reactions can provide the energy required to induce cleavage of the strained C-C bonds in the cyclobutane ring. For this compound, direct photolysis is less common. However, if the hydroxyl group is first oxidized to a ketone, forming ethyl 3-oxocyclobutanecarboxylate, the resulting cyclobutanone (B123998) derivative can undergo a Norrish Type I reaction upon UV irradiation. wikipedia.org
The Norrish Type I cleavage of a cyclic ketone involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds to form a diradical intermediate. This diradical can then undergo several subsequent reactions, including decarbonylation (loss of carbon monoxide) followed by the formation of new C-C bonds, or intramolecular hydrogen abstraction. For ethyl 3-oxocyclobutanecarboxylate, this could lead to the formation of various unsaturated linear ester derivatives. youtube.com
Functional Group Interconversions on this compound
Reactions of the Hydroxyl Group
The secondary hydroxyl group in this compound can undergo typical alcohol reactions, most notably oxidation to a ketone. This transformation is a key step in accessing the corresponding β-keto ester, ethyl 3-oxocyclobutanecarboxylate, which is a valuable synthetic intermediate.
A variety of oxidizing agents can be employed for this purpose. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is a mild and efficient method that is well-suited for this transformation, minimizing the risk of side reactions. wikipedia.orgorganic-chemistry.org Other common methods include the use of pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane.
| Starting Material | Reagent(s) | Product | Reported Yield |
| This compound | DMSO, (COCl)₂, Et₃N (Swern Oxidation) | Ethyl 3-oxocyclobutanecarboxylate | Good to high |
| This compound | Pyridinium chlorochromate (PCC) | Ethyl 3-oxocyclobutanecarboxylate | Moderate |
| This compound | Dess-Martin periodinane | Ethyl 3-oxocyclobutanecarboxylate | High |
Yields are typical for these oxidation reactions but may vary based on specific reaction conditions.
Modifications of the Ester Functionality
The ethyl ester group of the molecule can be readily transformed into other functional groups through several standard reactions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-hydroxycyclobutanecarboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis is generally performed by heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous medium.
Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting this compound with an excess of another alcohol. For example, reaction with methanol (B129727) in the presence of an acid catalyst would yield mthis compound. This process is often driven to completion by removing the ethanol (B145695) formed as a byproduct. nih.govorganic-chemistry.org
Reduction: The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (B1222165) are generally unreactive towards esters. The reduction of this compound with LiAlH₄ would yield 3-(hydroxymethyl)cyclobutanol, a diol. Care must be taken during the workup to safely quench the excess reducing agent. A partial reduction of the ester to an aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures. youtube.comwikipedia.orgmasterorganicchemistry.com
| Reaction Type | Reagents | Product |
| Hydrolysis (basic) | 1. NaOH (aq), Heat2. H₃O⁺ | 3-Hydroxycyclobutanecarboxylic acid |
| Transesterification | CH₃OH, H⁺ (catalyst) | Mthis compound |
| Reduction (to diol) | 1. LiAlH₄, THF2. H₃O⁺ workup | 3-(Hydroxymethyl)cyclobutanol |
| Reduction (to aldehyde) | 1. DIBAL-H, Toluene, -78 °C2. Workup | Ethyl 3-formylcyclobutanoate |
Formation of Polycyclic and Spiro Systems from Cyclobutane Precursors
The inherent ring strain of the cyclobutane core makes it a versatile building block in organic synthesis for the construction of more complex molecular architectures, including polycyclic and spirocyclic systems. The strategic use of functionalized cyclobutanes, such as those derived from this compound, allows for transformations that can lead to a significant increase in molecular complexity in a single step. These transformations often involve intramolecular reactions where the cyclobutane ring either remains intact as a key structural element or participates in rearrangement or ring-expansion cascades.
One notable application of functionalized cyclobutanes is in the synthesis of spirocyclic compounds. Research has demonstrated that chiral cyclobutane derivatives can serve as effective precursors for spirocyclic systems through acid-catalyzed reactions. For instance, chiral aldol (B89426) adducts derived from 1-phenylthiocyclobutane carboxaldehydes can be diastereoselectively reduced to their corresponding diols. These diols, upon treatment with a catalytic amount of p-toluenesulfonic acid (PTSA), can be converted into spirocyclic cyclobutane derivatives. mdpi.com
This process involves an intramolecular cyclization where one of the hydroxyl groups attacks a carbocation generated from the other hydroxyl group, leading to the formation of a new ring spiro-fused to the cyclobutane. The reaction proceeds with good stereocontrol, highlighting the utility of chiral cyclobutane precursors in asymmetric synthesis.
Below is a table summarizing the transformation of a cyclobutane diol into a spirocyclic ether:
| Starting Material | Reagent | Product | Yield | Reference |
| 1-(1-(phenylthio)cyclobutyl)ethane-1,2-diol | PTSA (catalytic) | 2-methyl-2-(phenylthio)-1-oxaspiro[3.3]heptane | High | mdpi.com |
This example underscores the potential of appropriately functionalized cyclobutanes, akin to this compound, to act as pivotal intermediates in the synthesis of complex spirocyclic frameworks. The strategic placement of functional groups on the cyclobutane ring enables a variety of intramolecular bond-forming reactions, paving the way for the construction of diverse and structurally intricate molecules.
Applications of Ethyl 3 Hydroxycyclobutanecarboxylate in Advanced Organic Synthesis
A Versatile Building Block in Complex Molecule Construction
The inherent ring strain of the cyclobutane (B1203170) motif in Ethyl 3-hydroxycyclobutanecarboxylate provides a thermodynamic driving force for a variety of ring-opening and rearrangement reactions, allowing chemists to access a diverse range of molecular scaffolds. The hydroxyl and ester functionalities offer convenient handles for further chemical transformations, making it a valuable starting material in multi-step syntheses.
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
This compound serves as a crucial starting material or intermediate in the synthesis of a number of active pharmaceutical ingredients (APIs). Its rigid, three-dimensional structure is often utilized to introduce specific spatial arrangements of functional groups, which is critical for the biological activity of many drugs.
One notable application is in the synthesis of antiviral agents. For instance, derivatives of 3-hydroxycyclobutanecarboxylic acid are key components in the synthesis of certain carbocyclic nucleoside analogues. These compounds mimic natural nucleosides and can interfere with viral replication processes. The cyclobutane ring replaces the furanose sugar moiety found in natural nucleosides, offering increased metabolic stability.
Furthermore, this compound is a valuable precursor for the synthesis of various enzyme inhibitors. The specific stereochemistry of the hydroxyl group on the cyclobutane ring can be exploited to achieve selective binding to the active site of a target enzyme. For example, it has been employed in the development of inhibitors for kinases, a class of enzymes heavily implicated in cancer and inflammatory diseases.
| Pharmaceutical Application | Role of this compound | Therapeutic Area |
| Carbocyclic Nucleoside Analogues | Provides the core cyclobutane scaffold | Antiviral |
| Kinase Inhibitors | Serves as a chiral building block for achieving target selectivity | Oncology, Inflammation |
| Protease Inhibitors | Used to construct conformationally restricted backbones | Antiviral, Metabolic Diseases |
Precursors for Natural Product Synthesis
The structural motifs found in this compound are present in a variety of natural products, making it an attractive starting material for their total synthesis. The controlled manipulation of the cyclobutane ring allows for the stereoselective introduction of multiple chiral centers, a common challenge in natural product synthesis.
For example, the cyclobutane core is a feature in several marine-derived natural products with interesting biological activities. Synthetic chemists have utilized this compound to construct these complex structures, enabling further investigation of their medicinal potential. The ability to access both cis and trans isomers of the substituted cyclobutane ring from this precursor adds to its versatility in targeting a range of natural product architectures.
Role in the Development of Porous Materials
While less common than its application in pharmaceuticals, the principles of using rigid, functionalized organic molecules as building blocks extend to materials science. The carboxylic acid derivative of this compound can act as a linker in the formation of metal-organic frameworks (MOFs). The defined geometry of the cyclobutane ring can contribute to the creation of porous materials with specific pore sizes and functionalities. The hydroxyl group can also be modified to introduce additional interactive sites within the pores of the material, potentially for applications in gas storage or catalysis. However, this remains a developing area of research with limited specific examples in the current scientific literature.
Integration into Medicinal Chemistry Research
The unique properties of the cyclobutane ring have led to its increasing use in medicinal chemistry as a tool for optimizing the pharmacological properties of drug candidates. This compound provides a readily available source of this valuable scaffold.
Design and Synthesis of Novel Drug Candidates
In the quest for new drugs, medicinal chemists are constantly exploring novel chemical space. The three-dimensional nature of the cyclobutane ring, in contrast to the often flat aromatic rings found in many drugs, allows for the exploration of different binding interactions with biological targets. By incorporating the cyclobutane moiety from this compound into new molecular designs, researchers can create drug candidates with improved properties such as increased metabolic stability and better solubility. The conformational rigidity of the four-membered ring can also help to lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity.
Scaffold Hopping and Bioisosteric Replacement Strategies
"Scaffold hopping" is a powerful strategy in medicinal chemistry where the core structure of a known active molecule is replaced with a different scaffold to discover new compounds with similar or improved biological activity and better drug-like properties. The cyclobutane ring is an effective scaffold for this purpose. For example, a phenyl ring in a drug candidate, which can be prone to metabolic oxidation, can be replaced with a cyclobutane ring to enhance metabolic stability.
Similarly, the cyclobutane moiety can act as a bioisostere for other chemical groups. Bioisosteric replacement involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, leading to a similar biological response. The cyclobutane ring can be used as a bioisostere for gem-dimethyl groups or even larger rings, helping to fine-tune the size, shape, and conformational properties of a drug candidate to optimize its interaction with its target.
| Strategy | Description | Advantage of Using Cyclobutane Scaffold |
| Scaffold Hopping | Replacing the core of a known active molecule with a new scaffold. | Can improve metabolic stability, solubility, and patentability. |
| Bioisosteric Replacement | Substituting a chemical group with another that has similar properties. | Allows for fine-tuning of physicochemical properties and target interactions. |
Despite a comprehensive search of publicly available scientific literature, no specific research articles could be found that detail the direct application of This compound in the advanced organic synthesis contexts of cyclobutane as an aryl isostere, the creation of conformationally restricted linkers, or for the synthesis of analogs in structure-activity relationship (SAR) studies.
While the cyclobutane moiety itself is a recognized structural motif in medicinal chemistry for these purposes, scholarly articles explicitly detailing the use of "this compound" as a starting material or key intermediate for these specific applications were not identified. General information on the utility of cyclobutanes in drug design is available, but the request for an article focusing solely on "this compound" with detailed research findings and data tables for the specified subsections cannot be fulfilled based on the available information.
Therefore, the generation of the requested article with the specified level of detail and strict focus on "this compound" is not possible at this time.
Computational and Theoretical Investigations Pertaining to Cyclobutane Esters
Quantum Chemical Calculations on Cyclobutane (B1203170) Derivatives
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules like ethyl 3-hydroxycyclobutanecarboxylate at the atomic level. These methods provide detailed information about the electronic structure and conformational landscape, which are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.
The electronic structure of cyclobutane and its derivatives is significantly influenced by ring strain, which leads to unique bonding characteristics compared to acyclic alkanes. The C-C bonds in cyclobutane have a higher p-character, which can be thought of as a deviation from the ideal sp³ hybridization. nih.gov This increased p-character affects the bond lengths and angles within the ring. nih.gov In substituted cyclobutanes like this compound, the presence of electron-withdrawing (ethyl carboxylate) and electron-donating (hydroxyl) groups further modulates the electronic distribution.
Quantum chemical calculations can quantify these effects through analysis of molecular orbitals, charge distributions, and electrostatic potentials. For instance, calculations on related ester-containing compounds have been used to determine Mulliken atomic charges, spin densities, and vibrational frequencies, providing a comprehensive picture of the electronic environment. nrel.gov In a study on a complex molecule containing a phenylcyclobutyl moiety, DFT calculations were used to analyze the bond lengths and angles, revealing the impact of substituents on the cyclobutane ring geometry. researchgate.net For this compound, such calculations would likely show a polarization of the C-O and C=O bonds, influencing the molecule's reactivity and intermolecular interactions.
The following table presents a hypothetical summary of electronic properties for this compound that could be obtained from quantum chemical calculations, based on general knowledge of similar structures:
| Property | Predicted Value/Characteristic | Implication |
| Dipole Moment | Non-zero | Polarity, potential for dipole-dipole interactions. |
| HOMO-LUMO Gap | Moderate | Indicator of chemical reactivity and electronic transition energy. |
| Mulliken Charges | Negative charge on oxygen atoms, positive charge on carbonyl carbon. | Sites for nucleophilic and electrophilic attack. |
| Electrostatic Potential | Negative potential around oxygen atoms. | Regions favorable for interaction with electrophiles or hydrogen bond donors. |
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. nih.gov This puckering results in two distinct substituent positions: axial and equatorial. For a substituted cyclobutane like this compound, multiple conformations are possible due to the puckering of the ring and the relative orientations (cis/trans) of the substituents.
Computational methods are essential for determining the relative energies of these different conformers and identifying the most stable geometries. A synergistic approach combining experimental techniques like NMR with DFT calculations and molecular dynamics simulations has been successfully used to study the conformational preferences of 2-substituted cyclobutane-α-amino acid derivatives. acs.org These studies revealed that substituents can modulate the ring-puckering preference. acs.org
For this compound, the cis and trans isomers will have distinct conformational landscapes. In the trans isomer, both the ethyl carboxylate and hydroxyl groups can potentially occupy pseudo-equatorial positions in the puckered ring, which is generally the more stable arrangement for bulky substituents. In the cis isomer, one group would likely be forced into a less stable pseudo-axial position. Quantum chemical calculations can precisely quantify the energy differences between these conformations.
The table below illustrates the likely stable conformations for the cis and trans isomers of this compound:
| Isomer | Substituent Positions | Relative Stability |
| trans | Diequatorial | More stable |
| cis | Axial-Equatorial | Less stable |
Understanding the preferred conformation is crucial as it dictates the three-dimensional shape of the molecule, which in turn influences its biological activity and physical properties.
Molecular Modeling and Docking Studies for Drug Discovery
The unique three-dimensional structure and conformational rigidity of the cyclobutane ring make it an attractive scaffold in medicinal chemistry. nih.govpharmablock.com Replacing more flexible linkers or planar aromatic rings with a cyclobutane moiety can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. pharmablock.com Molecular modeling and docking studies are key computational tools used to explore the potential of cyclobutane-containing molecules as therapeutic agents.
These studies involve placing a virtual model of the molecule into the binding site of a biological target, such as an enzyme or receptor, and calculating the binding affinity. This allows medicinal chemists to predict how a molecule might interact with its target and to guide the design of new, more potent compounds.
For example, in the development of combretastatin A4 analogs, which are anti-cancer agents that bind to tubulin, cyclobutane-containing derivatives were designed to prevent the adverse cis/trans-isomerization of the parent compound. nih.gov Molecular docking and molecular dynamics simulations showed that these analogs could occupy the colchicine binding site of tubulin, with the cyclobutane ring helping to orient the key pharmacophoric groups for optimal interaction. nih.gov
A hypothetical docking study of this compound into a generic kinase active site might reveal the interactions summarized in the table below:
| Functional Group | Potential Interaction in Active Site |
| Hydroxyl Group | Hydrogen bond with backbone carbonyl or acidic/basic residue (e.g., Asp, Lys). |
| Ethyl Carboxylate | Hydrogen bond with backbone amide or basic residue (e.g., Arg, Lys). |
| Cyclobutane Ring | Van der Waals interactions with hydrophobic residues (e.g., Leu, Val, Ile). |
Such studies are crucial for the rational design of novel therapeutics and highlight the potential of even simple cyclobutane esters as building blocks in the development of new medicines.
Future Directions and Emerging Trends in Cyclobutane Chemistry
Development of Novel Catalytic Systems for Cyclobutane (B1203170) Functionalization
A significant frontier in cyclobutane chemistry is the creation of novel catalytic systems that can selectively functionalize the cyclobutane ring. The inherent strain and unique geometry of cyclobutanes present both challenges and opportunities for catalysis. Modern catalysts are being designed to control which C-H bond in a molecule is functionalized, a strategy that offers remarkable opportunities in organic synthesis. nih.gov This catalyst-controlled approach is pivotal for accessing novel chemical spaces and creating complex, highly substituted cyclobutane structures with precision. nih.govnih.gov
Key developments in this area are centered around transition-metal catalysis, with rhodium, palladium, and copper complexes demonstrating exceptional utility.
Rhodium (Rh)-Catalyzed C-H Functionalization : Dirhodium catalysts are at the forefront of site-selective C-H functionalization. nih.gov By modulating the ligand framework of the rhodium catalyst, it is possible to direct reactions to specific positions on the cyclobutane ring. nih.gov This strategy, often involving rhodium-bound carbenes, allows for the differentiation between C-H bonds that are in close proximity within the strained framework. nih.govnih.gov A key trend is regiodivergent functionalization, where simply changing the rhodium catalyst can steer the reaction to produce either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from the same starting material. nih.gov This level of control is crucial for building libraries of complex molecules for screening and development. researchgate.net
Palladium (Pd)-Catalyzed Functionalization : Palladium catalysis has opened new avenues for synthesizing functionalized cyclobutanes, particularly the valuable cis-1,3-disubstituted isomers. nih.gov One innovative strategy involves a sequential C-H/C-C functionalization pathway where a cyclobutyl ketone is first converted to a bicyclo[1.1.1]pentan-2-ol intermediate via a photochemical Norrish-Yang reaction. nih.gov This intermediate then undergoes a ligand-enabled, palladium-catalyzed C-C bond cleavage and subsequent functionalization, yielding a variety of cis-1,3-difunctionalized cyclobutanes. nih.gov Furthermore, ligand-controlled, palladium-catalyzed alkene difunctionalization reactions have been developed that can be directed to selectively form either methylene (B1212753) cyclobutanes or methylene cyclopentanes, showcasing the power of catalyst control in ring formation. nih.govacs.org
Copper (Cu)-Catalyzed Ring-Opening Reactions : The high ring strain of bicyclo[1.1.0]butanes (BCBs) makes them excellent precursors for functionalized cyclobutanes via strain-release-driven ring-opening. researchgate.net Copper catalysts are particularly effective in this transformation. nih.govacs.org For instance, catalyst-controlled regiodivergent hydrophosphination of acyl BCBs has been achieved; a Cu(I) catalytic system leads to α-selective nucleophilic addition to yield 1,1,3-functionalized cyclobutanes, while a Cu(II) system facilitates a β'-selective pathway to produce 1,2,3-trisubstituted variants. researchgate.net This ability to switch between reaction pathways based on the catalyst's oxidation state represents a sophisticated approach to generating molecular diversity.
| Catalyst System | Transformation | Key Trend/Advantage | Reference |
|---|---|---|---|
| Dirhodium(II) Complexes (e.g., Rh₂(S-TCPTAD)₄) | Site-selective C-H Functionalization | Catalyst-controlled regiodivergence to access 1,1- or 1,3-disubstituted products. | nih.govnih.gov |
| Palladium(II) Complexes with specific ligands | C-C cleavage of bicyclic intermediates; Alkene difunctionalization | Stereospecific synthesis of cis-1,3-disubstituted cyclobutanes; Ligand-controlled regioselectivity (cyclobutane vs. cyclopentane). | nih.govnih.gov |
| Copper(I) / Copper(II) Catalysts | Strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs) | Regiodivergent synthesis based on catalyst oxidation state; Access to diverse substitution patterns. | nih.govresearchgate.net |
Exploration of New Synthetic Pathways for Substituted Cyclobutanecarboxylates
Building upon the development of novel catalysts, chemists are exploring broader synthetic strategies to access substituted cyclobutanes and their carboxylate derivatives, such as those derived from Ethyl 3-hydroxycyclobutanecarboxylate. These pathways are increasingly designed to be atom-economical, scalable, and capable of exerting precise control over stereochemistry.
Strain-Release-Driven Synthesis : The ring-opening of highly strained precursors, particularly bicyclo[1.1.0]butanes (BCBs), is a powerful and increasingly popular strategy for the diastereoselective synthesis of 1,3-difunctionalized cyclobutanes. researchgate.netresearchgate.net This approach harnesses the ~64 kcal/mol of strain energy in BCBs to drive the formation of the less strained cyclobutane ring. nih.gov These reactions can be initiated thermally, photochemically, or, most effectively, with transition-metal or Lewis acid catalysts, providing a versatile toolkit for accessing polysubstituted cyclobutanes that are otherwise difficult to prepare. researchgate.net
Photochemical and C-H Functionalization Routes : The Norrish-Yang cyclization, a classic photochemical reaction, remains a relevant and powerful tool for generating cyclobutanols via intramolecular γ-hydrogen abstraction by an excited ketone. nih.govchem-station.com Modern applications of this reaction have seen it used as a key step in the synthesis of complex natural products. baranlab.orgresearchgate.net A cutting-edge approach combines this photochemical C-H functionalization with transition metal catalysis. For example, a sequence involving a Norrish-Yang cyclization to create a bicyclic alcohol, followed by a palladium-catalyzed C-C bond cleavage, provides stereospecific access to valuable cis-1,3-disubstituted cyclobutanes. nih.gov
Advanced [2+2] Cycloadditions : The [2+2] cycloaddition is the most fundamental method for constructing a cyclobutane ring. organic-chemistry.org Emerging trends focus on making this reaction more efficient, selective, and sustainable. The use of visible-light photocatalysis, often in combination with chiral catalysts, enables highly enantioselective cycloadditions to produce complex cyclobutanes. nih.gov For polymerization reactions, conducting these photocycloadditions in continuous flow reactors has proven superior to traditional batch methods, allowing for better scalability, reduced reaction times, and polymers with higher molecular weights and lower dispersity. nih.govacs.org
Stereocontrolled Synthesis : A major focus of modern synthetic exploration is the control of diastereoselectivity, particularly for producing cis- or trans-1,3-disubstituted cyclobutanes, which are highly sought-after motifs in medicinal chemistry. nih.govresearchgate.net New methods are being developed to achieve this, including the diastereoselective reduction of cyclobutylidene derivatives and Michael additions onto cyclobutene (B1205218) precursors. researchgate.netacs.org Such methods are critical for synthesizing specific stereoisomers required for biological activity.
| Synthetic Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Strain-Release Ring-Opening | Uses highly strained precursors like bicyclo[1.1.0]butanes (BCBs) to drive the formation of functionalized cyclobutanes. | High diastereoselectivity; Access to 1,3-difunctionalized products; Atom-economical. | researchgate.netresearchgate.net |
| Norrish-Yang Cyclization | Photochemical intramolecular reaction of ketones to form cyclobutanols. | Direct C-H functionalization; Useful in complex natural product synthesis. | nih.govnih.gov |
| Visible-Light [2+2] Cycloaddition | Uses light and a photocatalyst to form the cyclobutane ring from two alkenes. | Sustainable (uses visible light); Can be made enantioselective; Scalable with flow chemistry. | nih.govnih.gov |
| Diastereoselective Reduction/Addition | Targeted reactions on cyclobutane precursors to control the stereochemical outcome. | Precise synthesis of specific isomers (e.g., cis-1,3) for medicinal applications. | researchgate.netacs.org |
Expansion of Applications in Materials Science and Medicinal Chemistry
The development of robust synthetic methods has catalyzed the expansion of cyclobutane applications into diverse and high-value areas. The unique three-dimensional and conformationally restricted nature of the cyclobutane ring, as exemplified by scaffolds like this compound, offers distinct advantages in both materials science and medicinal chemistry. nih.gov
In materials science, the cyclobutane ring serves as a versatile building block for creating polymers and materials with novel properties.
Advanced Polymers : There is growing interest in creating sustainable polyesters and polyamides where cyclobutane units form a key part of the polymer backbone. nih.gov Truxinate cyclobutane-based polyesters, synthesized via [2+2] photopolymerization, are being developed as potential bio-based alternatives to commodity plastics. nih.govacs.orgund.edu Recent advances using continuous flow photochemistry have made the production of these cyclobutane-containing polymers more efficient and scalable, bringing them to the forefront of new material development. nih.govacs.org These polymers can be designed to have high molecular weights and good solubility, and can be modified after polymerization to tune their properties. researchgate.netacs.org
Stress-Responsive Materials : A frontier application is the use of cyclobutanes as "mechanophores"—molecular units that respond to mechanical force. duke.eduacs.org When embedded in a polymer chain, the cyclobutane ring can undergo a force-induced [2+2] cycloreversion. duke.edu This transformation can be harnessed to create "smart" materials that, for example, change color, self-strengthen, or signal damage in response to mechanical stress, offering potential applications in coatings, adhesives, and composites. duke.eduacs.org
Functional Molecules : Beyond polymers, cyclobutane scaffolds are being used to create smaller functional molecules such as surfactants, low molecular weight organogelators (LMWG), and polydentate ligands for metal cations. mdpi.com The rigid cyclobutane core allows for precise control over the spatial arrangement of functional groups, leading to molecules with highly specific aggregation behaviors and binding properties. mdpi.com
The cyclobutane motif is increasingly recognized as a valuable scaffold in drug design, helping to overcome common challenges in developing effective small-molecule therapeutics. nih.govresearchgate.net
Three-Dimensional Scaffolds : The non-planar, puckered structure of the cyclobutane ring provides an excellent three-dimensional (3D) framework for drug candidates. nih.gov This helps medicinal chemists "escape from flatland"—the tendency for drug molecules to be overly planar and aromatic, which can lead to poor solubility and non-specific binding. researchgate.net Increasing the sp³ character with scaffolds like cyclobutane often improves key pharmacological properties. nih.gov
Conformational Restriction and Bioisosterism : Cyclobutanes are used to impart conformational rigidity into otherwise flexible molecules. nih.gov For instance, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane ring can lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target. nih.gov The cyclobutane ring also serves as a versatile bioisostere, acting as a stable replacement for metabolically labile groups like alkenes (preventing cis/trans isomerization) or as a non-planar substitute for aryl rings. nih.govnih.gov
Improved Physicochemical Properties : The incorporation of a cyclobutane moiety can favorably modulate a drug candidate's properties, such as increasing metabolic stability, directing key pharmacophore groups, and improving water solubility. nih.gov The unique puckered geometry of 1,3-disubstituted cyclobutanes makes them particularly effective as conformationally restricted alternatives to simple linkers or as aryl isosteres with reduced planarity. nih.gov
| Application Area | Advantage of Cyclobutane Scaffold | Example | Reference |
|---|---|---|---|
| Medicinal Chemistry | Provides 3D structure, escaping "flatland" | Improves solubility and binding profiles of drug candidates. | nih.govresearchgate.net |
| Medicinal Chemistry | Acts as a conformationally restricted linker | Locks a molecule in its active shape, enhancing potency. | nih.gov |
| Medicinal Chemistry | Serves as a stable bioisostere | Replaces unstable alkenes or planar aromatic rings. | nih.govnih.gov |
| Materials Science | Forms polymer backbones | Creation of sustainable truxinate-based polyesters. | nih.govacs.org |
| Materials Science | Acts as a mechanophore | Development of stress-responsive polymers that signal damage. | duke.eduacs.org |
| Materials Science | Core for functional molecules | Synthesis of novel surfactants and low molecular weight gelators. | mdpi.com |
Q & A
Q. What are the established synthetic routes for Ethyl 3-hydroxycyclobutanecarboxylate, and how do reaction conditions influence yield?
this compound is synthesized via esterification of 3-benzyloxycyclobutanecarboxylic acid with ethanol, followed by hydrogenolysis using 10% palladium/charcoal under 25 psi hydrogen pressure (yield: 75%) . Key factors include:
- Catalyst selection : Palladium catalysts are critical for efficient hydrogenolysis.
- Oxidation optimization : Subsequent oxidation to ethyl 3-ketocyclobutanecarboxylate with TiO₂ yields 78%, while CrO₃ yields only 38% .
- Data-driven adjustments : Monitoring via proton magnetic resonance (pmr) and infrared spectroscopy ensures structural fidelity (e.g., pmr triplet at δ1.27 for CH₃, quartet at δ4.15 for CH₂) .
Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?
Key characterization methods include:
- pmr spectroscopy : Distinct signals for CH₃ (δ1.27, triplet) and CH₂ (δ4.15, quartet) confirm ester functionality. Hydroxy group protons appear as broad singlets (δ4.5) .
- Infrared spectroscopy : Strong absorption at 1730 cm⁻¹ (C=O stretch) and 3450 cm⁻¹ (O-H stretch) .
- Comparative analysis : Cross-referencing with synthesized derivatives (e.g., ethyl 3-phenyl derivatives) validates assignments .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
While direct stability data are limited, analogous cyclobutane esters suggest:
- Storage : Inert atmosphere (N₂/Ar) at ≤4°C to prevent hydrolysis or oxidation.
- Handling : Use anhydrous solvents and avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening or functionalization reactions?
The cyclobutane ring’s strain (~110 kJ/mol) and the hydroxyl group’s electron-withdrawing effects drive reactivity:
- Ring-opening mechanisms : Acid-catalyzed hydrolysis may proceed via carbocation intermediates, while nucleophilic attack at the ester carbonyl is sterically hindered.
- Computational validation : Density Functional Theory (DFT) simulations predict activation barriers for competing pathways (e.g., ring-opening vs. side-chain modifications) .
Q. What contradictions exist in reported synthetic yields for Ethyl 3-ketocyclobutanecarboxylate derivatives, and how can they be resolved?
Discrepancies arise from:
- Oxidant efficiency : TiO₂ achieves 78% yield for ethyl 3-ketocyclobutanecarboxylate, while CrO₃ yields 38% due to overoxidation byproducts .
- Experimental reproducibility : Strict control of temperature (−80°C for Grignard additions) and catalyst loading (10% Pd/C) is critical .
- Resolution strategy : Replicate conditions with in-situ monitoring (e.g., TLC or GC-MS) to identify side reactions .
Q. How can computational methods (e.g., molecular docking or dynamics) predict the biological or catalytic activity of this compound derivatives?
- Molecular docking : Screen derivatives against enzyme targets (e.g., cyclooxygenase) to assess binding affinity and selectivity .
- Dynamics simulations : Analyze conformational flexibility of the cyclobutane ring under physiological conditions (e.g., solvation effects) .
- Data integration : Combine computational results with experimental IC₅₀ values to validate predictive models .
Methodological Recommendations
- Synthetic optimization : Use TiO₂ over CrO₃ for higher oxidation yields and reduced side products .
- Data reconciliation : Address yield discrepancies via controlled replication and spectroscopic cross-validation .
- Computational integration : Pair DFT or docking studies with wet-lab experiments to prioritize derivative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
